![molecular formula C15H23NO2 B6083470 1-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperidine](/img/structure/B6083470.png)
1-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperidine
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Overview
Description
1-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperidine is an organic compound characterized by a piperidine ring substituted with a 2,4-dimethoxyphenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperidine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Ethoxy-substituted derivatives.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-3-methylpiperidine: Similar structure but with different substitution pattern on the phenyl ring.
3,4-Dimethoxyphenethylamine: Contains a similar phenyl ring with methoxy groups but lacks the piperidine ring.
3,4-Dimethoxyphenylacetonitrile: Similar phenyl ring substitution but with a nitrile group instead of a piperidine ring.
Uniqueness: 1-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a dimethoxyphenylmethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-5-4-8-16(10-12)11-13-6-7-14(17-2)9-15(13)18-3/h6-7,9,12H,4-5,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDGUMNSZWJMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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